molecular formula C12H13NO3 B556491 5-Methoxy-2-methyl-3-indoleacetic acid CAS No. 2882-15-7

5-Methoxy-2-methyl-3-indoleacetic acid

Cat. No. B556491
CAS RN: 2882-15-7
M. Wt: 219,24 g/mole
InChI Key: TXWGINUZLBAKDF-UHFFFAOYSA-N
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Description

5-Methoxy-2-methyl-3-indoleacetic acid is an organic compound with the empirical formula C12H13NO3 . It is a white or off-white crystalline solid . This compound is primarily a growth regulator analogue, playing a role in plant growth and development . It also has a broad spectrum of fungicidal activity and can be used as a fungicide in agriculture .


Molecular Structure Analysis

The molecular weight of 5-Methoxy-2-methyl-3-indoleacetic acid is 219.24 . The SMILES string representation is COc1ccc2[nH]c©c(CC(O)=O)c2c1 .


Chemical Reactions Analysis

5-Methoxy-2-methyl-3-indoleacetic acid has been used as a reactant in the preparation of various compounds. These include antimalarial agents, indomethacin analogs as cyclooxygenase and lipoxygenase inhibitors with anti-inflammatory activity, [123I]-indomethacin derivatives as COX-2 targeted imaging agents, histone deacetylase inhibitors, and 2,N6,5′-substituted adenosine derivatives as ligands for A2B adenosine receptor .


Physical And Chemical Properties Analysis

5-Methoxy-2-methyl-3-indoleacetic acid has a melting point of 161-163°C . It is soluble in methanol .

Scientific Research Applications

  • Liquid Chromatography in Biochemical Analysis : Fujita et al. (1983) developed a liquid-chromatographic assay for urinary metabolites including 5-hydroxy-3-indoleacetic acid, a compound structurally related to 5-Methoxy-2-methyl-3-indoleacetic acid, indicating its relevance in biochemical analysis and clinical diagnostics (Fujita, Maruta, Ito, & Nagatsu, 1983).

  • Indole Metabolite Analysis : Greenberg and Ketcham (1978) reported the synthesis of 5-methoxy-3-indoleacrylic acid, highlighting the importance of indolic compounds in pharmaceutical sciences and their potential therapeutic applications (Greenberg & Ketcham, 1978).

  • Spectrophotometric Analysis in Pharmaceuticals : Stolarczyk, Krzek, and Rzeszutko (2004) used derivative spectrophotometry for the simultaneous determination of indomethacin and 5-Methoxy-2-methyl-3-indoleacetic acid in pharmaceuticals, demonstrating its role in quality control and drug formulation analysis (Stolarczyk, Krzek, & Rzeszutko, 2004).

  • Neurochemical Studies : Palmer et al. (1984) studied monoamine metabolite concentrations in lumbar cerebrospinal fluid of Alzheimer's patients, indicating the importance of indole derivatives in neurochemical research (Palmer et al., 1984).

  • Synthesis and Chemical Analysis : Modi, Oglesby, and Archer (2003) discussed the synthesis and properties of various indole-2-acetic acid methyl esters, including derivatives of 5-Methoxy-2-methyl-3-indoleacetic acid, suggesting its application in chemical synthesis and organic chemistry (Modi, Oglesby, & Archer, 2003).

  • Bacterial Growth and Metabolism Studies : Honeyfield and Carlson (1990) investigated the effect of indole derivatives, including 5-Methoxy-2-methyl-3-indoleacetic acid, on Lactobacillus growth and metabolism, highlighting its relevance in microbiology and biochemistry (Honeyfield & Carlson, 1990).

  • Radioactive Labeling in Drug Development : Uddin et al. (2009) synthesized iodinated indomethacin derivatives, including 1-(p-iodobenzyl)-5-methoxy-2-methyl-3-indoleacetic acid, for potential in vivo imaging, illustrating its application in drug development and imaging (Uddin et al., 2009).

  • Analytical Method Development in Pharmaceuticals : Krzek and Starek (2001) developed a densitometric method for the determination of indomethacin and its degradation products, including 5-Methoxy-2-methyl-3-indoleacetic acid, in pharmaceuticals, underlining its significance in drug stability studies (Krzek & Starek, 2001).

  • Plant Growth Regulation Studies : Reeve, Hudson, and Woods (1963) prepared compounds related to methyl 3-indoleacetate, including derivatives of 5-Methoxy-2-methyl-3-indoleacetic acid, testing their activity as plant-growth regulators, thus demonstrating its agricultural applications (Reeve, Hudson, & Woods, 1963).

  • Crystal Structure Analysis in Drug Design : Loll et al. (1996) reported the crystal structure of an indomethacin analog, providing insights into molecular interactions and steric constraints, relevant in drug design and molecular modeling (Loll, Garavito, Carrell, & Carrell, 1996).

Safety And Hazards

Personal protective equipment and face protection should be worn when handling this compound. It should not be inhaled, ingested, or come into contact with skin or eyes. It should be used only under a chemical fume hood .

Relevant Papers 5-Methoxy-2-methyl-3-indoleacetic acid has been used in studies for the quantitative determination of indomethacin and its major impurities in suppository and capsule formulations by HPLC . It has also been used in a study to develop a fast, sensitive, and simultaneous determination of metabolites of serotonin using liquid chromatography with mass spectrometric detection .

properties

IUPAC Name

2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-7-9(6-12(14)15)10-5-8(16-2)3-4-11(10)13-7/h3-5,13H,6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWGINUZLBAKDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00183009
Record name 5-Methoxy-methylindoleacetic acid
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Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2-methyl-3-indoleacetic acid

CAS RN

2882-15-7
Record name 5-Methoxy-2-methylindole-3-acetic acid
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Record name 5-Methoxy-methylindoleacetic acid
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Record name 2882-15-7
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Record name 5-Methoxy-methylindoleacetic acid
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Record name 5-methoxy-2-methylindol-3-ylacetic acid
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Record name DEACYL INDOMETHACIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
170
Citations
J Krzek, M Starek - Journal of AOAC International, 2001 - academic.oup.com
… decomposes by hydrolysis to 5-methoxy-2-methyl-3-indoleacetic acid and 4-chlorobenzoic … 4-chlorobenzoic acid and 5-methoxy-2-methyl-3-indoleacetic acid. The research presented …
Number of citations: 26 academic.oup.com
PJ Loll, RM Garavito, CJ Carrell… - … Section C: Crystal …, 1996 - scripts.iucr.org
The crystal structure of 1-(4-iodobenzoyl)-5-methoxy-2-methyl-3-indoleacetic acid, C19H16INO4, an analog of indomethacin, is reported. Bond distances and angles in the title …
Number of citations: 12 scripts.iucr.org
M Stolarczyk, J Krzek… - Journal of AOAC …, 2004 - academic.oup.com
… indomethacin and 5-methoxy-2-methyl-3-indoleacetic acid as … mg/mL for 5-methoxy-2-methyl-3-indoleacetic acid. The limit … mg/mL for 5-methoxy-2-methyl-3-indoleacetic acid. The limits …
Number of citations: 9 academic.oup.com
S Ho, SF Pang, CW Tsang, PL Tang - Journal of neural transmission, 2001 - Springer
… cross reactivity such as melatonin, 5-methoxytryptamine, 5-methoxytryptophol, 5-hydroxyindole-3-acetic acid, 5-hydroxytryptophol, tryptamine, 5-methoxy-2-methyl-3indoleacetic acid …
Number of citations: 1 link.springer.com
A Özdemir, MD Altıntop, B Sever… - ISPBS–5 PROCEEDINGS …, 2019 - mesmap.com
… -5-((5-methoxy-2-methyl-1H-indol-3-yl) methyl)-2, 4-dihydro-3H-1, 2, 4-triazole-3-thione (1), which was obtained via the solvent-free reaction of 5-methoxy-2-methyl-3-indoleacetic acid …
Number of citations: 2 www.mesmap.com
MJ Uddin, BC Crews, AL Blobaum… - Journal of Labelled …, 2009 - Wiley Online Library
… We synthesized 1-(p-iodobenzyl)-5-methoxy-2-methyl-3-indoleacetic acid (9) by direct alkylation of 5-methoxy-2-methyl-3-indoleacetic acid with p-iodobenzylbromide in the presence of …
KF Ali, RM Albakaa, ZH Ali - Journal of Chemical and …, 2015 - researchgate.net
… (0.1N) KOH solution was used as a solvent to decompose IND to p-Chlorobenzoic acid and 5-methoxy-2-methyl-3-indoleacetic acid .The adequate drug solubility and maximum assay …
Number of citations: 15 www.researchgate.net
J Comer, S Judge, D Matthews, L Towes… - ADMET and …, 2014 - hrcak.srce.hr
… acid and 5-Methoxy-2-methyl-3-indoleacetic acid were isolated and characterised. … at pH 12 to pchlorobenzoic acid and 5-methoxy-2-methyl-3indoleacetic acid (1). It is therefore likely …
Number of citations: 40 hrcak.srce.hr
M Tanaka, Y Asahi, S Masuda - Polymer, 1994 - Elsevier
… The interaction between drugs (indomethacin (ID), p-chlorobenzamide (CBA) and 5-methoxy-2-methyl-3indoleacetic acid (MMI)) and bovine serum albumin (BSA) was investigated by …
Number of citations: 8 www.sciencedirect.com
H Lgaz, H Lee - Proceedings of the Korean Institute of Building …, 2022 - koreascience.kr
… derivative namely (E)-N'-(4-(dimethylamino) benzylidene)-2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide (noted HIND) based on 5-methoxy-2-methyl -3-indoleacetic acid (MMIAA…
Number of citations: 0 koreascience.kr

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